molecular formula C16H19ClO B14647170 (E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one CAS No. 51469-58-0

(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one

Cat. No.: B14647170
CAS No.: 51469-58-0
M. Wt: 262.77 g/mol
InChI Key: ULDAMKDZVSJLIM-FMIVXFBMSA-N
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Description

(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one is an organic compound characterized by the presence of a chlorophenyl group and a methylidene group attached to a non-enone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable ketone under basic conditions. One common method is the Claisen-Schmidt condensation, where 4-chlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-chlorophenyl)-3-(4-dimethylaminophenyl)-2-propen-1-one
  • (E)-(4-chlorophenyl)(furan-2-yl)methanone oxime
  • Chloroinconazide

Uniqueness

(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a methylidene group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

CAS No.

51469-58-0

Molecular Formula

C16H19ClO

Molecular Weight

262.77 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one

InChI

InChI=1S/C16H19ClO/c1-3-4-5-6-13(2)16(18)12-9-14-7-10-15(17)11-8-14/h7-12H,2-6H2,1H3/b12-9+

InChI Key

ULDAMKDZVSJLIM-FMIVXFBMSA-N

Isomeric SMILES

CCCCCC(=C)C(=O)/C=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCC(=C)C(=O)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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